2-(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

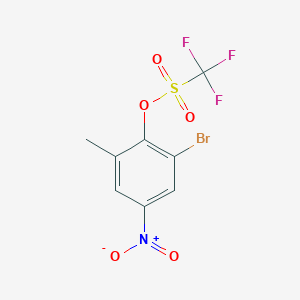

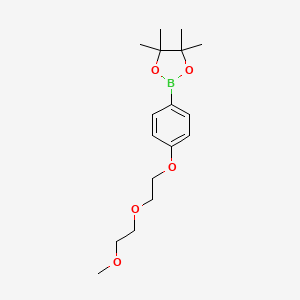

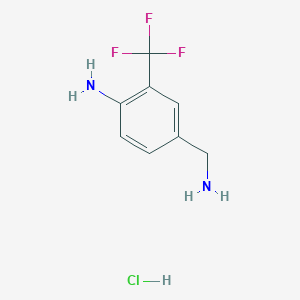

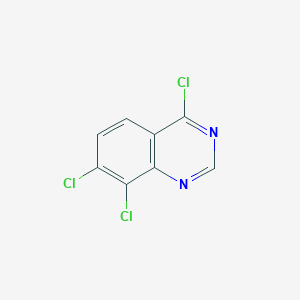

The compound “2-(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a phenyl ring and a methoxyethoxy side chain . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely show a phenyl ring attached to a boronic ester group, with a methoxyethoxy side chain attached to the phenyl ring .Chemical Reactions Analysis

Boronic esters are known to participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction . They can also undergo transesterification reactions with different alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyethoxy side chain could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

- This compound and its derivatives, such as 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, have been synthesized and studied for their inhibitory activity against serine proteases like thrombin. They display weak N–B coordination in both solid state and solution (Spencer et al., 2002).

- The crystal structure of similar compounds has been determined using single-crystal X-ray diffractometer data, revealing important insights into the molecular structure, such as the tetracoordinated boron atom (Seeger & Heller, 1985).

Molecular Structure and Chemical Properties

- Studies have explored the molecular structure of compounds like 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, contributing to the understanding of intermolecular and intramolecular interactions involving the Lewis acidic boron atom (Coombs et al., 2006).

- Density Functional Theory (DFT) calculations have been used to study the reaction mechanisms of related compounds, such as in the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene (C60) (Martínez, Solà & Poater, 2015).

Application in Material Science and Detection Methods

- Compounds with similar structures have been synthesized for applications in material science, such as in the development of polymers with specific properties like melting points and thermostabilities (Nemoto et al., 2006).

- A derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, was designed for sensitive and selective detection of H2O2 in living cells, demonstrating its potential in biochemical sensing applications (Nie et al., 2020).

Future Directions

properties

IUPAC Name |

2-[4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO5/c1-16(2)17(3,4)23-18(22-16)14-6-8-15(9-7-14)21-13-12-20-11-10-19-5/h6-9H,10-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZYGOXWWZRDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)